4-[4-(4-methylbenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime
CAS No.: 383147-17-9
Cat. No.: VC1837503
Molecular Formula: C20H22N4O4
Molecular Weight: 382.4 g/mol
* For research use only. Not for human or veterinary use.
![4-[4-(4-methylbenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime - 383147-17-9](/images/structure/VC1837503.png)
Specification
CAS No. | 383147-17-9 |
---|---|
Molecular Formula | C20H22N4O4 |
Molecular Weight | 382.4 g/mol |
IUPAC Name | [4-[4-[(E)-methoxyiminomethyl]-2-nitrophenyl]piperazin-1-yl]-(4-methylphenyl)methanone |
Standard InChI | InChI=1S/C20H22N4O4/c1-15-3-6-17(7-4-15)20(25)23-11-9-22(10-12-23)18-8-5-16(14-21-28-2)13-19(18)24(26)27/h3-8,13-14H,9-12H2,1-2H3/b21-14+ |
Standard InChI Key | XIWVYGPWWJJNFK-KGENOOAVSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)/C=N/OC)[N+](=O)[O-] |
SMILES | CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)C=NOC)[N+](=O)[O-] |
Canonical SMILES | CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)C=NOC)[N+](=O)[O-] |
Introduction
Physical and Chemical Properties
4-[4-(4-methylbenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime possesses a complex molecular structure with several functional groups that determine its physical and chemical properties. These properties are essential for understanding its behavior in various chemical reactions and potential applications.
Property | Value |
---|---|
CAS Number | 383147-17-9 |
Molecular Formula | C20H22N4O4 |
Molecular Weight | 382.4 g/mol |
IUPAC Name | [4-[4-[(E)-methoxyiminomethyl]-2-nitrophenyl]piperazin-1-yl]-(4-methylphenyl)methanone |
PubChem Compound ID | 9581929 |
The molecular structure integrates several key functional groups, including a nitro group, a methyloxime moiety, a piperazine ring, and a methylbenzoyl group, all of which contribute to its chemical behavior and potential reactivity patterns.
Structural Identifiers
For computational and database purposes, several structural identifiers are associated with this compound, facilitating its representation in chemical databases and computational chemistry applications.
Table 2 presents these structural identifiers:
Identifier Type | Value |
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Standard InChI | InChI=1S/C20H22N4O4/c1-15-3-6-17(7-4-15)20(25)23-11-9-22(10-12-23)18-8-5-16(14-21-28-2)13-19(18)24(26)27/h3-8,13-14H,9-12H2,1-2H3/b21-14+ |
Standard InChIKey | XIWVYGPWWJJNFK-KGENOOAVSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)/C=N/OC)N+[O-] |
Canonical SMILES | CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)C=NOC)N+[O-] |
Structural Characteristics
The molecular architecture of 4-[4-(4-methylbenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime exhibits several distinctive structural features that influence its chemical behavior and potential applications in various research contexts.
Key Structural Elements
The compound possesses a complex structure with several important functional groups:
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A central piperazine ring that serves as the backbone of the molecule
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A 4-methylbenzoyl group attached to one of the nitrogen atoms of the piperazine ring
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A 3-nitrobenzene moiety connected to the other nitrogen of the piperazine
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A carbaldehyde group (converted to O-methyloxime) at the para position of the nitrobenzene ring
The geometry indicated by the InChI representation suggests that the methyloxime group adopts an E configuration, as indicated by the "/b21-14+" notation in the standard InChI.
Structural Comparisons
When examining related compounds in the search results, we can observe structural similarities and differences that may provide insights into the functional properties of 4-[4-(4-methylbenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime.
For instance, 4-[4-(4-fluorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime (CAS: 383147-15-7) shares a nearly identical structural framework, with the only difference being the substitution of a fluorine atom for the methyl group on the benzoyl moiety . This structural similarity suggests that these compounds may share similar chemical behavior while potentially differing in specific properties influenced by the electronic effects of methyl versus fluorine substituents.
Similarly, 4-(4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO)-3-NITROBENZENECARBALDEHYDE O-METHYLOXIME represents another structural analog, where the connecting group between the piperazine and the phenyl ring is a sulfonyl group rather than a carbonyl, and contains a methoxy substituent .
Similar Compounds and Structure-Activity Relationships
Examining structurally related compounds can provide valuable insights into the potential properties and behaviors of 4-[4-(4-methylbenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime.
Structural Analogs
The search results reveal several compounds with structural similarities:
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4-[4-(4-fluorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime (CAS: 383147-15-7)
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4-(4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO)-3-NITROBENZENECARBALDEHYDE O-METHYLOXIME (CAS: 383147-31-7)
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1-[4-(2-AMINOPHENYL)PIPERAZIN-1-YL]ETHANONE (CAS: 91646-45-6)
These compounds share the piperazine core structure but differ in the substitution patterns and functional groups attached to the piperazine ring. Such variations can lead to significant differences in physical properties, chemical reactivity, and potential biological activities.
Comparative Analysis
Table 3 compares key properties of 4-[4-(4-methylbenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime with its structural analogs:
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
---|---|---|---|
4-[4-(4-methylbenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime | C20H22N4O4 | 382.4 | Reference compound |
4-[4-(4-fluorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime | C19H19FN4O4 | 386.38 | Fluorine instead of methyl group on the benzoyl moiety |
4-(4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO)-3-NITROBENZENECARBALDEHYDE O-METHYLOXIME | C19H22N4O6S | 434.47 | Sulfonyl linkage instead of carbonyl; methoxy instead of methyl |
These structural variations likely influence properties such as solubility, lipophilicity, and potential interactions with biological targets, which could be important considerations for researchers investigating these compounds .
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